3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one is a compound belonging to the acridine/acridone family, known for its unique chemical structure and diverse biological activities. . The compound’s structure features an acridinone core with two propargyl groups attached at the 3 and 6 positions, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one typically involves the following steps:
Chemical Reactions Analysis
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one can be compared with other similar compounds, such as:
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: This compound also contains propargyl groups and exhibits cytotoxic activity.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): An acridine derivative known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific propargylation pattern and its resulting chemical and biological properties.
Properties
CAS No. |
122105-96-8 |
---|---|
Molecular Formula |
C19H13NO3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3,6-bis(prop-2-ynoxy)-10H-acridin-9-one |
InChI |
InChI=1S/C19H13NO3/c1-3-9-22-13-5-7-15-17(11-13)20-18-12-14(23-10-4-2)6-8-16(18)19(15)21/h1-2,5-8,11-12H,9-10H2,(H,20,21) |
InChI Key |
VADDVGNUGIUALC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.